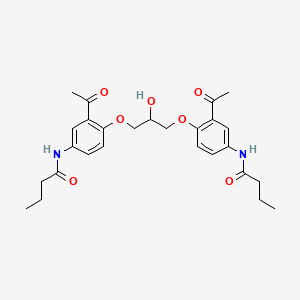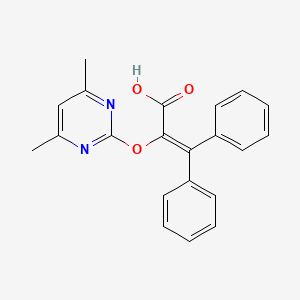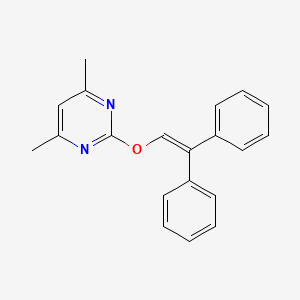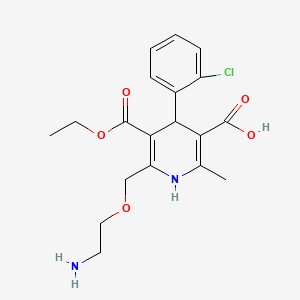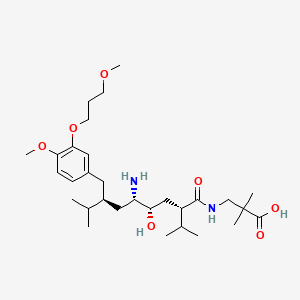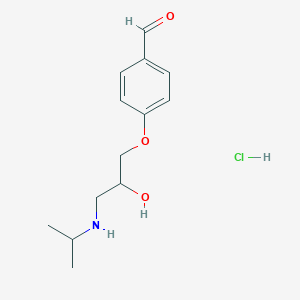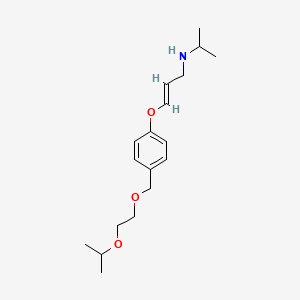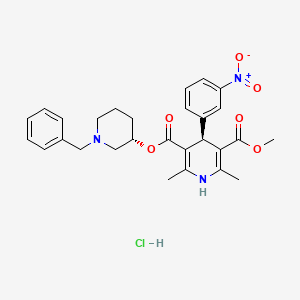
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-
説明
The compound “3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-” is also known as Nicardipine Hydrochloride . It’s a calcium channel blocker used in the treatment of hypertension .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains ester groups, nitro groups, and a piperidine ring .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 515.99 . It is soluble in organic solvents .科学的研究の応用
Synthesis and Pharmacological Activity
Research has been conducted on the synthesis and pharmacological activity of stereo- and optical isomers of this compound, highlighting its potent calcium antagonist properties. For instance, the hypotensive activity of one of its isomers, benidipine hydrochloride (KW-3049), has been extensively studied, showing a significant hypotensive effect in spontaneously hypertensive rats (Muto et al., 1988). This research underlines the importance of the compound's stereochemistry in its pharmacological efficacy.
Optical Isomers and Antihypertensive Effects
Further investigations into the compound's optical isomers revealed differences in antihypertensive effects. Specifically, research has indicated that the (4S)-(+)-enantiomer exhibits a more pronounced antihypertensive effect and an ability to inhibit nimodipine binding to rat cardiac membrane homogenates, which suggests a specific interaction with calcium channels (Ashimori et al., 1991).
Metabolic Studies
Metabolic studies have also been conducted to understand the pharmacokinetics and metabolism of such compounds in biological systems. For example, research on the metabolism of benidipine hydrochloride (a closely related compound) has elucidated its metabolic pathways, including oxidative N-dealkylation and hydrolysis of the ester moiety, among others, in rats and dogs (Kobayashi et al., 1988).
Chiral Properties and Calcium Channel Modulation
The chiral properties of dihydropyridine derivatives and their influence on calcium channel modulation have been a subject of study, indicating that these compounds can serve as molecular probes for L-type calcium channels. This highlights their potential utility in understanding calcium channel dynamics and developing calcium channel blockers with specific chirality for enhanced therapeutic effects (Peri et al., 2000).
作用機序
- Role : It acts as an alpha and beta adrenergic antagonist . By blocking these receptors, it modulates sympathetic activity and reduces blood pressure .
- Special Consideration : Patients susceptible to bronchospasms should avoid labetalol unless unresponsive to other antihypertensives .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
(+)-alpha-Benidipine hydrochloride inhibits calcium (Ca2+) channels, like other calcium channel blockers . It has unique biochemical features not seen in other calcium channel blockers: strong, long-lasting action by its high affinity for the dihydropyridine (DHP) receptor .
Cellular Effects
The cellular effects of (+)-alpha-Benidipine hydrochloride are primarily related to its ability to block calcium channels. This blockade leads to a decrease in intracellular calcium levels, which in turn causes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .
Molecular Mechanism
The molecular mechanism of (+)-alpha-Benidipine hydrochloride involves the inhibition of L, N, and T-type calcium channels . By binding to these channels, it prevents the influx of calcium ions into cells, which is a crucial step in muscle contraction. This results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance, ultimately leading to a reduction in blood pressure .
Temporal Effects in Laboratory Settings
It is known that the drug has a long-lasting action, which is attributed to its high affinity for the DHP receptor .
Dosage Effects in Animal Models
It is known that the drug has potent antihypertensive effects, suggesting that it may have a dose-dependent effect on blood pressure reduction .
Metabolic Pathways
As a calcium channel blocker, it is likely to be metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
Given its lipophilic nature, it is likely to be widely distributed throughout the body, including into vascular smooth muscle cells where it exerts its primary therapeutic effect .
Subcellular Localization
Given its mechanism of action as a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with calcium channels .
特性
IUPAC Name |
5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILKDKRQBYMKQX-MHUAFMOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152293 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129262-08-4, 119009-46-0 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3S)-1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129262-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119009460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)
